N-3-isoxazolyl-1-adamantanecarboxamide
Description
N-3-Isoxazolyl-1-adamantanecarboxamide is a synthetic adamantane derivative characterized by an isoxazole ring attached to the carboxamide nitrogen of the adamantane backbone. Adamantane-based compounds are renowned for their structural rigidity and metabolic stability, making them valuable in medicinal chemistry for drug design.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(15-12-1-2-18-16-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZELKUBFEDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares N-3-isoxazolyl-1-adamantanecarboxamide with structurally related adamantane derivatives, focusing on molecular properties, synthesis pathways, and inferred biological relevance.
Structural and Molecular Comparison
*Estimated based on adamantane carboxamide backbone and substituent contributions.
Key Observations :
- Lipophilicity : The 5,5-dimethyl-2-oxooxolan-3-yl group in the analog from enhances lipophilicity, favoring membrane permeability.
- Synthetic Flexibility : Adamantane carboxamides are typically synthesized via reactions between adamantane carbonyl chlorides and amines or isocyanates. The isoxazolyl derivative could follow a route similar to , involving hydrazide intermediates and isocyanate coupling .
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